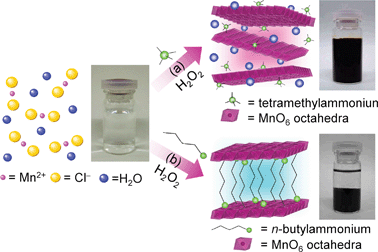Preparation and formation mechanism of a n-butylammonium/MnO2 layered hybrid via a one-pot synthesis under moderate conditions†
Dalton Transactions Pub Date: 2011-11-11 DOI: 10.1039/C1DT11145K
Abstract
The preparation of organic/inorganic layered hybrids has relied on multistep processing. Thus, shortening the synthetic procedure is important for possible future applications, but only a few studies report one-pot syntheses. In this work, we established a simple one-pot solution process to synthesize layered alkyl ammonium/MnO2 hybrids, by stirring MnCl2 and alkyl amine/H2O2 aqueous solutions at 40 °C; the reaction concept is a chemical oxidation of Mn(II) ions in the presence of alkyl amine in aqueous solution. Furthermore, the formation mechanism of the layered n-butylammonium/MnO2 hybrid was examined by following the structural and optical changes during the reaction, revealing that the one-pot reaction includes 3 steps; formation of β-MnOOH, topotactic

Recommended Literature
- [1] Organocatalytic enantioselective construction of isatin-derived N-alkoxycarbonyl 1,3-aminonaphthols via sterically encumbered hydrocarbon-substituted quinine-based squaramide†
- [2] Highly efficient one-pot synthesis of hetero-sequenced shape-persistent macrocycles through orthogonal dynamic covalent chemistry (ODCC)†
- [3] Inside front cover
- [4] Do interstrand hydrogen bonds contribute to β-hairpin peptide stability in solution? IR analysis of peptide folding in water
- [5] CuII–azide polynuclear complexes of Cu4 building clusters with Schiff-base co-ligands: synthesis, structures, magnetic behavior and DFT studies†
- [6] Back cover
- [7] A quantitative study of the effect of flow on the photopolymerization of fibers†
- [8] Significantly lowered activation energy in proton conductor by Mg substitution in a layered Ni metal–organic framework†
- [9] Ultrasound irradiation for the green synthesis of chromenes using l-arginine-functionalized magnetic nanoparticles as a recyclable organocatalyst
- [10] Drivers of variability in disinfection by-product formation potential in a chain of thermally stratified drinking water reservoirs†










